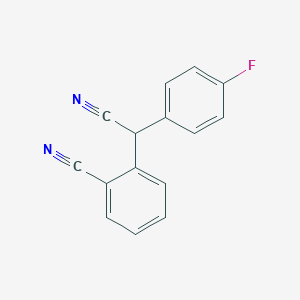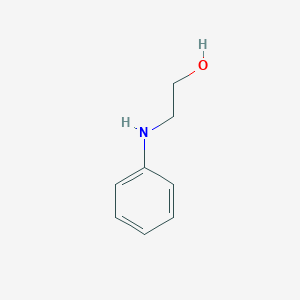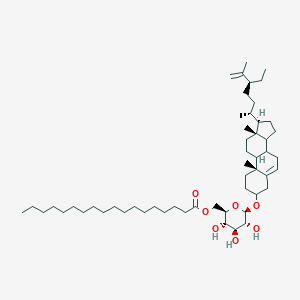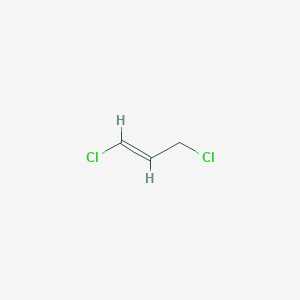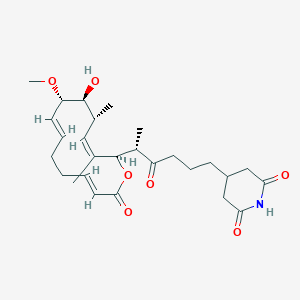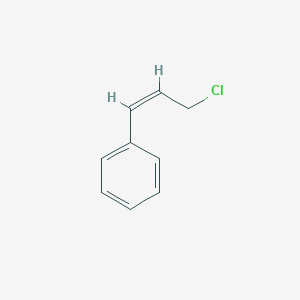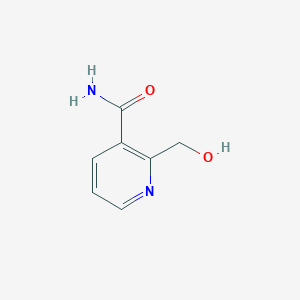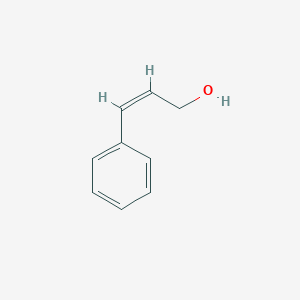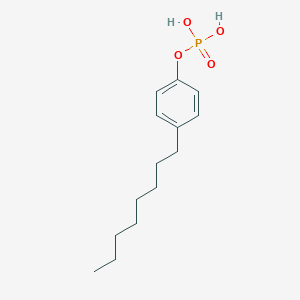
Phenol, octyl-, dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, octyl-, dihydrogen phosphate, also known as 2-ethylhexyl diphenyl phosphate (EHDP), is a widely used flame retardant in various industries. EHDP is a colorless and odorless liquid that is highly soluble in organic solvents. It is commonly used in plastics, textiles, and electronics to prevent fire hazards.
Wissenschaftliche Forschungsanwendungen
EHDP has been extensively studied for its flame retardant properties. It is commonly used in the manufacturing of electronic devices, such as computers, televisions, and mobile phones, to prevent fire hazards. EHDP has also been used in the production of textiles, such as curtains and upholstery, to reduce the risk of fire.
Wirkmechanismus
EHDP acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the flame and forms a protective layer on the surface of the material, preventing further combustion. EHDP also acts as a char-forming agent, which increases the thermal stability of the material.
Biochemical and Physiological Effects:
EHDP has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body. However, long-term exposure to EHDP may cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
EHDP is a commonly used flame retardant in various industries due to its effectiveness and low cost. However, its use in lab experiments may interfere with certain analytical techniques, such as gas chromatography and mass spectrometry, due to its high boiling point and low volatility.
Zukünftige Richtungen
There is a growing need for eco-friendly flame retardants that are effective and safe for human health and the environment. Future research can focus on the development of novel flame retardants that are biodegradable and non-toxic. Additionally, the use of EHDP in combination with other flame retardants can be explored to enhance its effectiveness.
Synthesemethoden
EHDP can be synthesized by reacting phenol with octanol in the presence of phosphorus pentoxide (P2O5) and sulfuric acid (H2SO4). The reaction produces EHDP and water as byproducts. The purity of EHDP can be increased by distillation and recrystallization.
Eigenschaften
CAS-Nummer |
34332-94-0 |
|---|---|
Produktname |
Phenol, octyl-, dihydrogen phosphate |
Molekularformel |
C14H23O4P |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
(4-octylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C14H23O4P/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18-19(15,16)17/h9-12H,2-8H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
LCQIKBDZONOEOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O |
Andere CAS-Nummern |
26762-90-3 |
Synonyme |
p-Octyl-phenol Dihydrogen Phosphate; Mono-p-octylphenyl Dihydrogen Phosphate; 4-Octyl-phenol Dihydrogen Phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





